(6-Methoxybenzo[d]thiazol-2-yl)methanamine
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Overview
Description
(6-Methoxybenzo[d]thiazol-2-yl)methanamine is a chemical compound with the molecular formula C9H11N2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxybenzo[d]thiazol-2-yl)methanamine typically involves the reaction of 2-aminobenzothiazole with methoxy-containing reagents under specific conditions. One common method includes the use of methoxybenzaldehyde in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: (6-Methoxybenzo[d]thiazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
(6-Methoxybenzo[d]thiazol-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the development of materials with specific properties, such as dyes and sensors.
Mechanism of Action
The mechanism of action of (6-Methoxybenzo[d]thiazol-2-yl)methanamine involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells by activating the p53 pathway and altering the balance of key mitochondrial proteins such as Bcl-2 and Bax . This leads to the activation of caspases, which are enzymes that play a crucial role in the execution of apoptosis .
Comparison with Similar Compounds
- (2,3-Dimethylimidazo[2,1-b]thiazol-6-yl)methanamine
- (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine
- (2-Chloroimidazo[2,1-b]thiazol-6-yl)methanamine
Comparison: Compared to these similar compounds, (6-Methoxybenzo[d]thiazol-2-yl)methanamine is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and potentially improve its interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H10N2OS |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
(6-methoxy-1,3-benzothiazol-2-yl)methanamine |
InChI |
InChI=1S/C9H10N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5,10H2,1H3 |
InChI Key |
SECWFYLMUGUXLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)CN |
Origin of Product |
United States |
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